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molecular formula C8H10N2O2 B1619282 1-(4-Hydroxyphenyl)-3-methylurea CAS No. 38652-14-1

1-(4-Hydroxyphenyl)-3-methylurea

Cat. No. B1619282
M. Wt: 166.18 g/mol
InChI Key: FREZYOGUJGWALW-UHFFFAOYSA-N
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Patent
US04611060

Procedure details

A solution of methyl isocyanate (6 g) in acetonitrile (10 ml) was added dropwise to a solution of 4-aminophenol (10.9 g) in N,N-dimethylformamide (50 ml) at 10° C. to 20° C. The mixture was stirred at 25° C. to 35° C. for 12 hours and evaporated under reduced pressure. Water (100 ml) was added to the resulting syrup and the mixture was stirred for 30 minutes. The mixture became thick in the course of stirring. The solid substance was collected by filtration, washed with cold water and recrystallized from aqueous alcohol to give 8.6 g of N-(4-hydroxyphenyl)-N'-methylurea of melting point 169°-171° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1>C(#N)C.CN(C)C=O>[OH:12][C:9]1[CH:10]=[CH:11][C:6]([NH:5][C:3]([NH:2][CH3:1])=[O:4])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. to 35° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (100 ml) was added to the resulting syrup
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
of stirring
FILTRATION
Type
FILTRATION
Details
The solid substance was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous alcohol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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